Bicyclo[4.2.0]oct-2-yl phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92760-47-9 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-bicyclo[4.2.0]octanyl N-phenylcarbamate |
InChI |
InChI=1S/C15H19NO2/c17-15(16-12-6-2-1-3-7-12)18-14-8-4-5-11-9-10-13(11)14/h1-3,6-7,11,13-14H,4-5,8-10H2,(H,16,17) |
InChI Key |
RZMCRELULGBFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC2C(C1)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Base Mediated Degradation of the Phenylcarbamate Moiety:
The degradation of phenylcarbamates in the presence of a base, such as tetra-n-butylammonium fluoride (B91410) (TBAF), has been studied and provides a model for the breakdown of bicyclo[4.2.0]oct-2-yl phenylcarbamate. nih.gov The mechanism is consistent with an E1cb-type elimination.
Step 1: Deprotonation: The base abstracts the proton from the nitrogen atom of the carbamate (B1207046), forming a carbamate anion. The presence of a labile proton on the nitrogen is essential for this step. nih.gov
Step 2: Formation of Isocyanate Intermediate: The carbamate anion is unstable and eliminates the bicyclo[4.2.0]oct-2-yloxy group to form phenyl isocyanate as a key intermediate.
Step 3: Subsequent Reactions of the Isocyanate: The highly reactive phenyl isocyanate can then undergo further reactions. For instance, in the presence of water, it can be hydrolyzed to form aniline (B41778) and carbon dioxide. The aniline formed can also react with another molecule of phenyl isocyanate to produce a symmetric urea (B33335) derivative. nih.gov
| Step | Reactant(s) | Reagent/Condition | Intermediate(s) | Product(s) |
| 1 | This compound | Base (e.g., TBAF) | Carbamate anion | - |
| 2 | Carbamate anion | - | Phenyl isocyanate, Bicyclo[4.2.0]oct-2-olate | - |
| 3a | Phenyl isocyanate | Water | Carbamic acid | Aniline, CO2 |
| 3b | Phenyl isocyanate, Aniline | - | - | Diphenylurea |
Thermal Degradation:
Analogous to other carbamates, thermal cleavage of bicyclo[4.2.0]oct-2-yl phenylcarbamate is a plausible degradation route. researchgate.net This process typically involves a retro-addition reaction, yielding the starting alcohol and isocyanate.
Mechanism: The thermal decomposition likely proceeds through a concerted or stepwise mechanism involving the cleavage of the C-O and N-H bonds of the carbamate (B1207046) linkage, regenerating bicyclo[4.2.0]octan-2-ol and phenyl isocyanate.
| Reactant | Condition | Products |
| This compound | Heat | Bicyclo[4.2.0]octan-2-ol, Phenyl isocyanate |
Mechanochemical Ring Opening of the Bicyclo 4.2.0 Octane Core:
The bicyclo[4.2.0]octane ring system itself can undergo reactions under mechanical stress. Studies on analogous structures have shown that the cyclobutane (B1203170) ring within the bicyclo[4.2.0]octane mechanophore can undergo a [2+2] cycloreversion. nih.gov
Mechanism: This ring-opening is proposed to proceed through a non-concerted pathway involving a 1,4-diradical intermediate. nih.gov The application of force, for example through ultrasound, can lead to the cleavage of the cyclobutane ring, resulting in the formation of a diene. While this has been demonstrated in polymeric systems, it represents a potential degradation pathway for the core structure of bicyclo[4.2.0]oct-2-yl phenylcarbamate under specific conditions.
| Reactant | Condition | Intermediate | Product |
| Bicyclo[4.2.0]octane derivative | Mechanical Force (e.g., ultrasound) | 1,4-diradical | Diene |
Reactivity, Rearrangements, and Mechanistic Studies of Bicyclo 4.2.0 Oct 2 Yl Phenylcarbamate and Analogues
Reactions Involving the Bicyclo[4.2.0]octane Core
The bicyclo[4.2.0]octane framework, characterized by the fusion of a six-membered ring and a cyclobutane (B1203170) ring, is predisposed to reactions that alleviate its inherent ring strain. These reactions include ring-opening, rearrangements, and specific functionalizations of its unsaturated and saturated components.
Ring-Opening Reactions and Thermally Induced Rearrangements
The thermal chemistry of bicyclo[4.2.0]octane derivatives is dominated by rearrangements that lead to more stable isomeric forms. At elevated temperatures, bicyclo[4.2.0]oct-2-ene isomerizes to bicyclo[2.2.2]oct-2-ene through a formal acs.orgnih.gov sigmatropic carbon migration. acs.org Mechanistic studies involving deuterium (B1214612) labeling suggest that this transformation proceeds through a long-lived, conformationally promiscuous diradical intermediate, rather than a concerted process. acs.orgmdpi.com This stepwise diradical mechanism is a common feature in the thermal reactions of vinylcyclobutane-containing systems. mdpi.com
Another significant thermal process is the [2+2] cycloreversion of the cyclobutane ring. This ring-opening has been explored in the context of mechanochemistry, where mechanical force can induce the cleavage of the cyclobutane core in bicyclo[4.2.0]octane-containing polymers. nih.gov This process also appears to proceed via a 1,4-diradical intermediate. nih.gov The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is another example of a thermally induced ring-opening reaction. researchgate.net
In the presence of acids, such as formic acid, bicyclo[4.2.0]octane systems can undergo skeletal transformations. For instance, derivatives of 2,4,4,6-tetramethyl-cis-bicyclo[4.2.0]octan-2-ols rearrange to form bicyclo[3.3.0]octene and cyclooctadiene derivatives. oup.com Bicyclo[4.2.0]octa-4,7-diene-2,3-dione undergoes a thermal rearrangement at approximately 150 °C to yield bicyclo[3.2.1]octa-3,6-diene-2,8-dione, which upon further heating, decarbonylates to tropone. rsc.org
| Starting Material | Conditions | Major Product(s) | Mechanism/Reaction Type |
| Bicyclo[4.2.0]oct-2-ene | 300 °C | Bicyclo[2.2.2]oct-2-ene | acs.orgnih.gov Sigmatropic carbon migration via diradical intermediate acs.orgmdpi.com |
| Bicyclo[4.2.0]octane-containing polymers | Pulsed ultrasound | α,β-Unsaturated esters | Mechanochemical [2+2] cycloreversion via 1,4-diradical intermediate nih.gov |
| cis-Bicyclo[4.2.0]oct-7-ene | Thermal | cis,cis-1,3-Cyclooctadiene | Electrocyclic ring opening researchgate.netresearchgate.net |
| 2,4,4,6-Tetramethyl-cis-bicyclo[4.2.0]octan-2-ols | HCOOH, 0 °C | Bicyclo[3.3.0]octene and cyclooctadiene derivatives | Skeletal rearrangement oup.com |
| Bicyclo[4.2.0]octa-4,7-diene-2,3-dione | ~150 °C | Bicyclo[3.2.1]octa-3,6-diene-2,8-dione | Thermal rearrangement rsc.org |
Functionalization of the Olefinic and Alkane Moieties within the Bicyclo[4.2.0]octane Scaffold
The bicyclo[4.2.0]octane scaffold can be functionalized at both its olefinic and alkane portions. The double bond can undergo typical alkene reactions such as hydrogenation and oxidation. smolecule.com For example, bicyclo[4.2.0]octene can be hydrogenated to the corresponding saturated bicyclo[4.2.0]octane. smolecule.com The synthesis of various bicyclo[4.2.0]octane derivatives often involves the functionalization of precursor molecules. For instance, the synthesis of bis-homoinositols with a bicyclo[4.2.0]octane motif involves photooxygenation of a diene precursor, followed by reduction and acetylation. researchgate.net
The development of building blocks for medicinal chemistry has led to methods for the synthesis of a variety of functionalized bicyclo[4.2.0]alkane derivatives. chemrxiv.org Furthermore, bicyclic N,O-acetal scaffolds derived from furfural, which can be considered analogues, are amenable to decoration via standard functional group interconversions. nih.gov
Reactivity in Pericyclic Processes
The bicyclo[4.2.0]octane ring system is intimately linked with pericyclic reactions, both in its synthesis and its subsequent reactivity. The [2+2] cycloaddition is a key method for constructing the bicyclo[4.2.0]octane core. smolecule.comacgpubs.org For example, the reaction of a cyclohexene (B86901) derivative with an activated alkene can yield a bicyclo[4.2.0]octane product. smolecule.com This approach has been utilized in the synthesis of natural products like kingianins. acgpubs.orgresearchgate.netresearchgate.net
Electrocyclic reactions are also prominent in the chemistry of these systems. The thermal equilibration of certain endiandric acids is proposed to proceed through an electrocyclic ring opening of a bicyclo[4.2.0]octa-2,4-diene system, followed by a ring flip and subsequent electrocyclization. researchgate.net The biosynthesis of some natural products containing the bicyclo[4.2.0]octane scaffold is believed to involve a cascade of 8π- and 6π-electrocyclizations. researchgate.net
Transformations and Stability of the Phenylcarbamate Group
The phenylcarbamate group, while generally stable, can undergo a range of transformations and can influence the reactivity of the molecule as a whole.
Hydrolytic Stability and Transcarbamoylation Reactions
Phenylcarbamates are generally stable compounds, particularly in acidic aqueous media and dilute basic aqueous solutions. nih.gov However, they are susceptible to hydrolysis under stronger basic conditions, often proceeding through an E1cB-type mechanism for primary amines, which involves the in situ formation of an isocyanate intermediate. acs.orgnih.govrsc.org The hydrolytic stability can be influenced by the electronic properties of substituents on the phenyl ring; electron-withdrawing groups can increase the susceptibility to hydrolysis. nih.gov The flexibility of diacids in oligoesters end-capped with phenyl carbamate (B1207046) has also been shown to have a determinative effect on hydrolytic stability. researchgate.net
Transcarbamoylation, or urethane (B1682113) exchange, is a reversible reaction between a carbamate and an alcohol or amine. acs.orgresearchgate.net This process can occur under both associative and dissociative mechanisms and is often catalyzed by bases or heat. acs.orgresearchgate.net Transcarbamoylation has been explored for the synthesis of non-isocyanate polyurethanes and for the chemical recycling of polyurethane wastes. acs.orgnih.govresearchgate.net
| Reaction | Conditions | Mechanism | Significance |
| Hydrolysis | Strong basic medium | E1cB for primary amines; BAc2 for N,N-disubstituted | Deprotection of amines acs.orgnih.gov |
| Transcarbamoylation | Base or heat | Associative or dissociative | Synthesis and recycling of polyurethanes acs.orgnih.gov |
Role of the Phenylcarbamate as a Directing Group or Protecting Group in Synthesis
The phenylcarbamate group is a versatile tool in organic synthesis, serving as both a protecting group for amines and a directing group for metallation reactions. nih.govnih.govacs.org Phenylcarbamates are stable enough to be used in large-scale syntheses and can be selectively cleaved under specific conditions. acs.orgnih.gov The phenyloxycarbonyl (Phoc) group has been used as an amine protecting group, although its use in peptide synthesis has been limited due to intramolecular cyclization reactions. acs.orgnih.gov Alkyl phenyl carbonates are effective reagents for the chemoselective carbamate protection of primary amino groups in polyamines. kiku.dk
The aryl O-carbamate group is one of the most powerful directing groups in directed ortho-metalation (DoM) chemistry. nih.govacs.org This allows for the regioselective functionalization of the aromatic ring at the position ortho to the carbamate group. nih.gov This strategy has been widely used in the synthesis of substituted aromatic molecules. nih.govacs.org
Detailed Mechanistic Investigations of Key Synthetic and Degradative Pathways
The synthesis and degradation of bicyclo[4.2.0]oct-2-yl phenylcarbamate involve intricate mechanistic pathways rooted in the distinct reactivity of the bicyclo[4.2.0]octane core and the phenylcarbamate functional group. Understanding these mechanisms is crucial for controlling reaction outcomes and predicting the compound's stability and transformation products.
Mechanistic Insights into the Synthesis
The formation of this compound can be conceptualized through the reaction of bicyclo[4.2.0]octan-2-ol with phenyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate.
Proposed Synthetic Pathway:
The synthesis proceeds via the nucleophilic attack of the hydroxyl group of bicyclo[4.2.0]octan-2-ol on the electrophilic carbon atom of phenyl isocyanate. The lone pair of electrons on the oxygen atom of the alcohol initiates the reaction, leading to the formation of a carbamate linkage.
Step 1: Nucleophilic Attack: The oxygen atom of the alcohol (bicyclo[4.2.0]octan-2-ol) acts as a nucleophile, attacking the central carbon of the isocyanate group (C=N=O) in phenyl isocyanate.
Step 2: Proton Transfer: A subsequent proton transfer from the formerly alcoholic oxygen to the nitrogen atom results in the stable phenylcarbamate product.
This reaction is typically catalyzed by a base to enhance the nucleophilicity of the alcohol or by organometallic catalysts.
Mechanistic Details of Degradative Pathways
The degradation of this compound can occur through several pathways, primarily involving the cleavage of the carbamate linkage or reactions involving the bicyclic ring system.
Computational and Theoretical Chemistry Studies of Bicyclo 4.2.0 Oct 2 Yl Phenylcarbamate
Conformational Analysis and Energy Landscapes of Bicyclo[4.2.0]octane Systems
The bicyclo[4.2.0]octane framework, which forms the core of the target molecule, can exist in various conformations due to the fusion of the six-membered and four-membered rings. The relative stability of these conformers is dictated by ring strain, torsional strain, and steric interactions. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformations.
The fusion of the rings can be either cis or trans. Theoretical calculations have shown that the trans-fused stereoisomer of the parent bicyclo[4.2.0]octane is expected to be more strained by approximately 25 kJ/mol compared to its cis-fused counterpart. arkat-usa.org This difference in strain energy significantly influences the equilibrium between isomers. Studies on various isomers of the cyclooctene (B146475) system using Density Functional Theory (DFT) and other ab initio methods have further explored these stability differences. For instance, calculations show that cis-bicyclo[4.2.0]octane is more stable than the trans configuration, a trend generally observed for fused bicyclic rings. atlantis-press.com
Molecular mechanics and DFT calculations have been employed to study the conformations of related systems. For example, in a study of cyclo-octanediyl biradicals, molecular mechanics was used to identify several energy minima within 10 kJ/mol of the global minimum, highlighting a complex conformational landscape. The stability of various cationic isomers of bicyclo[4.2.0]octane has also been investigated using DFT at the B3LYP/6-311G+(dp) level of theory. orientjchem.org These studies reveal that the position of a charge or substituent can significantly alter the relative stability of the isomers. orientjchem.org
Table 1: Calculated Relative Stabilities of Bicyclo[4.2.0]octane Cation Isomers
| Isomer | Relative Energy (kcal/mol) | Stability Order |
| Iso-III | 0.00 | 3 (Least Stable) |
| Iso-IV | -10.51 | 1 (Most Stable) |
| Iso-V | -4.61 | 2 |
Data derived from DFT (B3LYP/6-311G+dp) calculations on C8H13+ isomers. orientjchem.org Iso-III, Iso-IV, and Iso-V represent different cationic forms within the bicyclo[4.2.0]octane framework.
Quantum Chemical Calculations (e.g., DFT) on Reaction Pathways and Transition States
Quantum chemical calculations, particularly DFT, are invaluable for elucidating reaction mechanisms, determining activation energies, and characterizing transition state structures for reactions involving bicyclo[4.2.0]octane systems.
DFT studies have been used to map the interconversion pathways between different isomers of bicyclo[4.2.0]octane cations. orientjchem.org By locating the transition states, researchers can predict the mechanistic pathways and calculate the energy barriers for these transformations. For example, the conversion of one bicyclo[4.2.0]octane isomer (Iso-III) to another (Iso-IV) requires overcoming an activation energy of 17.73 kcal/mol. orientjchem.org The subsequent rearrangement to a third isomer (Iso-V) via a 1,2-hydride shift has a higher activation energy of 21.54 kcal/mol. orientjchem.org
Table 2: Calculated Activation Energies for Interconversions of Bicyclo[4.2.0]octane Cation Isomers
| Reaction Pathway | Activation Energy (kcal/mol) |
| Iso-III → Iso-IV | 17.73 |
| Iso-IV → Iso-V | 21.54 |
Data from DFT (B3LYP/6-311G+dp) calculations. orientjchem.org
Furthermore, computational studies have explored the competition between different reaction pathways, such as Cope rearrangements versus ring-opening reactions in related tricyclic systems. acs.org These calculations can predict whether a reaction is kinetically or thermodynamically controlled. For instance, in the intramolecular Diels-Alder reactions of certain precursors to form bicyclic systems, DFT calculations have shown that the kinetically favored product is formed via a lower-energy transition state, even if it is not the most thermodynamically stable product. jst.go.jp Such computational explorations are critical for understanding and predicting the outcomes of complex thermal rearrangements and cycloadditions involving the bicyclo[4.2.0]octane framework. researchgate.netchemrxiv.org
Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR, CD) for Structural Elucidation
Computational chemistry plays a crucial role in predicting spectroscopic properties, which are fundamental for the structural elucidation of molecules like Bicyclo[4.2.0]oct-2-yl phenylcarbamate. By calculating parameters such as NMR chemical shifts, IR vibrational frequencies, and circular dichroism (CD) spectra, theoretical models can confirm experimental findings or distinguish between possible stereoisomers.
NMR spectroscopy is a primary technique for determining the structure of bicyclo[4.2.0]octane derivatives. arkat-usa.org Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. These predictions help in the assignment of complex spectra and in confirming the stereochemistry of the ring fusion and substituent orientation. For example, detailed NMR data, including chemical shifts and coupling constants, have been reported for various diastereomeric bicyclo[4.2.0]octan-2-ones and other derivatives, which serve as a benchmark for computational predictions. arkat-usa.orgacs.orgmdpi.com
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Theoretical calculations can compute the vibrational frequencies and intensities, generating a predicted IR spectrum. This is particularly useful for identifying characteristic bands, such as the C=O stretch of the carbamate (B1207046) group and vibrations associated with the bicyclic skeleton. For phenylcarbamate derivatives, characteristic IR bands include N-H stretching, C=O stretching (around 1685 cm⁻¹), and C-N stretching. nih.govmdpi.com
Table 3: Representative Experimental NMR Data for Bicyclo[4.2.0]octane Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 1α,6α-7,7-Dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one | ¹³C | 211.5 (C=O), 101.2 (C-7), 56.5 (C-6), 37.2 (C-1) |
| Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane | ¹³C | 147.2, 145.6, 145.1, 29.9, 29.8 |
| Ethyl bicyclo[4.2.0]oct-8-ene-8-carboxylate | ¹³C | 167.2 (C=O), 163.9, 124.1, 59.6 (O-CH₂), 38.4, 34.4, 33.0, 27.5, 26.9, 24.6, 14.4 (CH₃) |
Data sourced from experimental studies on various bicyclo[4.2.0]octane derivatives. arkat-usa.orgacs.orgmdpi.com These values provide a basis for validating computational predictions.
Molecular Dynamics Simulations and Docking Studies of Intermolecular Interactions for Chiral Recognition
This compound is a chiral molecule, and understanding its interactions with other chiral molecules is crucial, particularly in biological and chemical separation contexts. Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study these intermolecular interactions at an atomic level.
Molecular docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com For this compound, docking studies could be used to investigate its binding to chiral stationary phases or biological receptors like enzymes. nih.govnih.gov Studies on similar phenylcarbamate derivatives have used docking to understand their binding modes within enzyme active sites, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov
Molecular dynamics simulations provide a dynamic picture of the intermolecular interactions over time. nsf.gov An MD simulation of a complex between an enantiomer of this compound and a chiral selector could reveal the stability of the diastereomeric complexes and the specific interactions responsible for chiral recognition. nih.gov These simulations can identify key factors, such as stereoselective intermolecular hydrogen bonds, that lead to the differential binding of enantiomers. nsf.gov Such insights are essential for the rational design of chiral separation methods and for understanding the stereoselectivity of biological processes.
Advanced Research Applications and Chemical Biology Contexts
Bicyclo[4.2.0]octane Derivatives as Advanced Synthetic Building Blocks for Complex Targets
The bicyclo[4.2.0]octane skeleton is a foundational component in the total synthesis of various natural products. Its rigid structure provides a predictable three-dimensional arrangement of substituents, making it an attractive starting point for constructing intricate molecular frameworks. chemrxiv.org Synthetic strategies often rely on key reactions such as [2+2] cycloadditions to build the bicyclic core. smolecule.com
For instance, derivatives of bicyclo[4.2.0]octane are crucial intermediates in the synthesis of kingianins, a family of complex pentacyclic polyketides with promising biological activities. acgpubs.org The synthesis of these natural products often involves the strategic construction of the bicyclo[4.2.0]octane core, which is later elaborated to the final complex target. acgpubs.orgresearchgate.net The defined stereochemistry of the bicyclo[4.2.0]octane system is instrumental in controlling the stereochemical outcomes of subsequent reactions.
The versatility of the bicyclo[4.2.0]octane framework is further demonstrated by its use in accessing various molecular scaffolds through fragmentation and ring-opening reactions. mdpi.com This allows for the conversion of the bicyclic system into other ring sizes, expanding its utility in the synthesis of a diverse range of complex molecules.
Table 1: Examples of Complex Targets Synthesized Using Bicyclo[4.2.0]octane Derivatives
| Complex Target | Synthetic Strategy | Role of Bicyclo[4.2.0]octane Derivative |
| Kingianins | [2+2] Ketene Cycloaddition | Key precursor for the bicyclic core. acgpubs.org |
| 5,6,9,10-Tetrahydro-7,8-benzocyclooctenedione | Acyloin reaction and fragmentation | Intermediate for the formation of an eight-membered ring. mdpi.com |
| 2-Azabicyclo[4.2.0]octane derivatives | Photochemical addition | Stereoselective synthesis of functionalized bicyclic systems. rsc.org |
Utility of Phenylcarbamate Moieties in Chromatographic Separations and Chiral Resolution Techniques
The phenylcarbamate moiety is widely recognized for its significant role in chromatographic separations, particularly in the chiral resolution of enantiomers. Phenylcarbamate-derivatized chiral stationary phases (CSPs) are extensively used in high-performance liquid chromatography (HPLC) for the separation of a broad range of racemic compounds. nih.govnih.gov
The separation mechanism of these CSPs relies on the formation of transient diastereomeric complexes between the chiral selector (the phenylcarbamate derivative) and the enantiomers of the analyte. The stability of these complexes is influenced by various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which arise from the carbamate (B1207046) and phenyl groups. researchgate.net
The substitution pattern on the phenyl ring of the carbamate can significantly impact the enantioselectivity of the CSP. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the phenyl ring, thereby influencing its interactions with the analyte. nih.gov This tunability allows for the development of a diverse range of phenylcarbamate-based CSPs with complementary enantioselectivities.
Table 2: Applications of Phenylcarbamate Moieties in Chiral Chromatography
| Chiral Stationary Phase | Analyte Type | Key Interactions for Separation |
| Cellulose tris(phenylcarbamate) derivatives | Aromatic compounds, alcohols | Hydrogen bonding, π-π interactions. acs.org |
| Cyclodextrin-derived phenylcarbamates | Aromatic alcohols, N-acylated amino acids | Inclusion complexation, surface binding. nih.govresearchgate.net |
| Quinidine carbamate-based CSPs | Phenylpropanol enantiomers | Dipole-dipole interactions, hydrogen bonding. nih.gov |
Development of New Organic Reactions and Methodologies Utilizing Bicyclo[4.2.0]oct-2-yl Phenylcarbamate
The unique structural features of this compound make it a promising substrate for the development of novel organic reactions and methodologies. The strained four-membered ring of the bicyclo[4.2.0]octane system can undergo selective ring-opening reactions, providing access to functionalized cyclooctane (B165968) derivatives. mdpi.com The carbamate functionality can act as a directing group or a reactive site for further transformations.
For instance, the nitrogen atom of the carbamate could direct metallation to an adjacent position, enabling the introduction of various electrophiles. Furthermore, the carbamate group can be a precursor to other functional groups. For example, the aminolysis of phenyl N-phenylcarbamate can proceed through an isocyanate intermediate, which can then be trapped by various nucleophiles to generate a range of urea (B33335) derivatives. nih.gov This reactivity could be exploited in the context of the bicyclo[4.2.0]octane scaffold to synthesize novel compounds.
The development of enantioselective methods for the synthesis of bicyclo[4.2.0]octane derivatives is an active area of research. rsc.orggoogle.com The presence of the chiral bicyclo[4.2.0]oct-2-yl moiety in the phenylcarbamate could be leveraged in asymmetric catalysis, where the defined stereochemistry of the bicyclic framework could induce chirality in a prochiral substrate.
Investigation of Molecular Interactions in Chemical Biology without Direct Human Application (e.g., enzyme inhibition mechanisms at the molecular level)
In the realm of chemical biology, this compound and its analogs can serve as valuable tools for probing molecular interactions at a fundamental level. The rigid bicyclic scaffold can function as a bioisostere for a phenyl ring, offering a distinct three-dimensional arrangement of functional groups. rsc.org This can be utilized to investigate the spatial requirements of protein binding pockets.
Carbamates are a well-known class of enzyme inhibitors, often acting as covalent modifiers of active site serine residues. nih.gov The phenylcarbamate moiety in this compound could potentially target the active site of various hydrolases, such as serine proteases or esterases. By studying the inhibition kinetics and determining the structure of the enzyme-inhibitor complex, detailed insights into the mechanism of enzyme catalysis and inhibition can be obtained. nih.gov
The bicyclo[4.2.0]octane portion of the molecule can be systematically modified to explore the structure-activity relationships of enzyme inhibition. By altering the stereochemistry and substitution pattern of the bicyclic ring, researchers can map the topology of the enzyme's active site and identify key interactions that contribute to binding affinity and inhibitory potency. These studies, while not having immediate human applications, are crucial for understanding the fundamental principles of molecular recognition and for the rational design of more potent and selective enzyme inhibitors for future therapeutic development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing bicyclo[4.2.0]octane frameworks, and how can they be adapted to introduce the phenylcarbamate moiety?
- The bicyclo[4.2.0]octane core can be synthesized via cyclization strategies, such as microwave-assisted intramolecular [2+2] cycloadditions, which rapidly generate bicyclic systems under controlled conditions . To introduce the phenylcarbamate group, a post-synthetic modification can be performed by reacting the bicyclo[4.2.0]octanol intermediate with phenyl isocyanate in anhydrous conditions. Characterization via -NMR and IR spectroscopy is critical to confirm carbamate bond formation (C=O stretch ~1700 cm) .
Q. How can the regioselectivity of functional group introduction (e.g., phenylcarbamate) on bicyclo[4.2.0]octane be experimentally determined?
- Regioselectivity can be probed using isotopic labeling or computational modeling (e.g., DFT calculations) to predict preferential reaction sites. For example, steric and electronic effects at the 2-position of bicyclo[4.2.0]octane favor nucleophilic substitution due to reduced ring strain compared to other positions . Experimental validation via X-ray crystallography or NOESY NMR can resolve spatial arrangements post-functionalization .
Q. What spectroscopic techniques are most effective for characterizing bicyclo[4.2.0]oct-2-yl phenylcarbamate?
- Key techniques include:
- - and -NMR : To identify proton environments and confirm bicyclic scaffold integrity.
- IR Spectroscopy : To detect carbamate C=O (1700–1730 cm) and N-H stretches (~3350 cm).
- Mass Spectrometry (HRMS) : For precise molecular weight confirmation .
Advanced Research Questions
Q. How do skeletal rearrangements of bicyclo[4.2.0]octane frameworks impact the stability of phenylcarbamate derivatives under varying reaction conditions?
- Bicyclo[4.2.0]octane systems are prone to cyclobutyl carbinyl cation rearrangements, which can form bicyclo[3.3.0] frameworks under acidic conditions . The phenylcarbamate group’s electron-withdrawing nature may stabilize the intermediate cations, altering rearrangement kinetics. Kinetic studies (e.g., variable-temperature NMR) and thermodynamic data (ΔH° from reaction calorimetry) are essential to quantify these effects .
Q. What computational methods are recommended to model the reaction pathways for this compound synthesis?
- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict transition states and energy barriers for cycloaddition or carbamate formation steps . Solvent effects (e.g., toluene vs. DMF) should be incorporated using continuum models (SMD). Molecular dynamics simulations can further assess conformational stability post-functionalization .
Q. How does the electronic nature of substituents on the phenylcarbamate group influence the bicyclo[4.2.0]octane scaffold’s reactivity?
- Electron-donating groups (e.g., -OCH) on the phenyl ring increase carbamate nucleophilicity, accelerating ring-opening reactions. Conversely, electron-withdrawing groups (e.g., -NO) stabilize the carbamate linkage but may enhance susceptibility to hydrolysis. Hammett plots and linear free-energy relationships (LFER) are effective tools to correlate substituent effects with reaction rates .
Q. What strategies can mitigate competing side reactions (e.g., ring strain-induced rearrangements) during functionalization of bicyclo[4.2.0]octane derivatives?
- Use low-temperature conditions (-78°C) and non-polar solvents (e.g., hexane) to suppress carbocation rearrangements . Protecting groups (e.g., tert-butyldimethylsilyl ethers) can shield reactive sites during carbamate introduction. Monitoring via in-situ FTIR or LC-MS ensures real-time detection of intermediates .
Methodological Considerations
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on regioselective functionalization or thermodynamic stability .
- Data Contradictions : Address discrepancies in skeletal rearrangement pathways by repeating experiments under inert atmospheres to exclude oxidative side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
